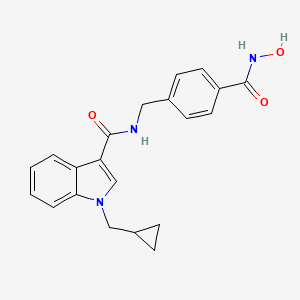
Hdac6-IN-38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-38 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in various biological processes, including intracellular transport and protein quality control. Inhibition of HDAC6 has shown beneficial effects in disease models, making this compound a compound of significant interest in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-38 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions
Hdac6-IN-38 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce various substituents, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
Hdac6-IN-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Investigated for its effects on cellular processes such as protein degradation and intracellular transport.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6.
Mécanisme D'action
Hdac6-IN-38 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to altered cellular functions. The molecular targets of this compound include α-tubulin and heat shock protein 90 (HSP90), which are involved in protein stability and cellular stress responses. The pathways affected by this compound include those related to protein degradation, cell migration, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Hdac6-IN-38 include:
ACY-1215: Another selective HDAC6 inhibitor used in clinical studies.
ACY-241: A structurally related drug in phase I clinical development.
Difluoromethyl 1,3,4-oxadiazoles: Promising HDAC6 inhibitors for treating chronic diseases.
Uniqueness
This compound is unique due to its high selectivity for HDAC6 over other histone deacetylases. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown efficacy in various disease models, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C21H21N3O3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]indole-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c25-20(23-27)16-9-7-14(8-10-16)11-22-21(26)18-13-24(12-15-5-6-15)19-4-2-1-3-17(18)19/h1-4,7-10,13,15,27H,5-6,11-12H2,(H,22,26)(H,23,25) |
Clé InChI |
GMTJPGUAGKNACX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2C=C(C3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















